molecular formula C18H17ClN6O B2771307 3-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021115-45-6

3-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2771307
CAS No.: 1021115-45-6
M. Wt: 368.83
InChI Key: GXEZHDDTLSOILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” is a chemical compound with the molecular formula C18H17ClN6O and a molecular weight of 368.83 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a pyridazin group via an ethylamine linker. The benzamide group is substituted at the 3-position with a chlorine atom, and the pyridazin group is substituted at the 6-position with a pyridin-4-ylamino group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research focuses on synthesizing novel compounds for potential medicinal applications, including antimicrobial and anticancer activities. For instance, compounds derived from similar structural frameworks have shown pronounced antimicrobial activity, indicating the importance of heterocyclic compounds in developing new therapeutic agents (Bhuiyan et al., 2006). Similarly, novel pyridine and fused pyridine derivatives have been prepared, demonstrating antimicrobial and antioxidant activity, underscoring the potential of such compounds in pharmaceutical research (Flefel et al., 2018).

Antitumor and Anticancer Properties

  • Some derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, showcasing the role of these compounds in cancer treatment by inhibiting tumor angiogenesis (Borzilleri et al., 2006). Another example includes the development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity and the potential as an anticancer drug (Zhou et al., 2008).

Neuroleptic and Analgesic Activities

  • Benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines have been investigated for their neuroleptic potential, highlighting the relevance of structural modifications in enhancing the neuroleptic activity of benzamides. Such compounds have shown to be more potent than haloperidol and metoclopramide, indicating their significance in the treatment of psychosis and as potential drugs with fewer side effects (Iwanami et al., 1981).

Properties

IUPAC Name

3-chloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-14-3-1-2-13(12-14)18(26)22-11-10-21-16-4-5-17(25-24-16)23-15-6-8-20-9-7-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEZHDDTLSOILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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